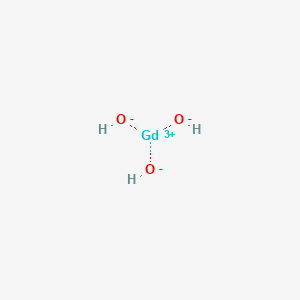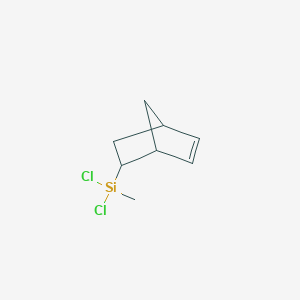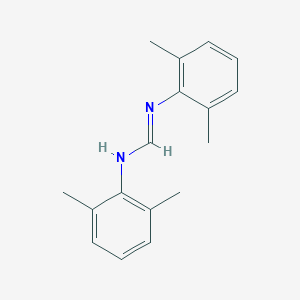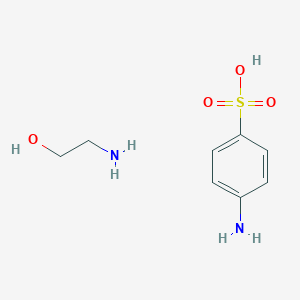
Sulfanilic acid, compd. with 2-aminoethanol (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfanilic acid, compd. with 2-aminoethanol (1:1) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a combination of sulfanilic acid and 2-aminoethanol, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. with 2-aminoethanol (1:1), its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of sulfanilic acid, compd. with 2-aminoethanol (1:1) is not well understood. However, it is believed that the compound may act by inhibiting the growth of bacteria and fungi through the disruption of their cell membranes or by interfering with their metabolic pathways.
生化和生理效应
Sulfanilic acid, compd. with 2-aminoethanol (1:1) has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using sulfanilic acid, compd. with 2-aminoethanol (1:1) in lab experiments is its solubility in water and ethanol, which makes it easy to work with. Additionally, this compound is relatively inexpensive and readily available. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which makes it difficult to predict its effects in different experimental systems.
未来方向
There are several future directions for research on sulfanilic acid, compd. with 2-aminoethanol (1:1). One area of research is the development of new synthetic methods for this compound, which may lead to improved yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential applications in the development of new antibiotics and other therapeutic agents. Finally, research is needed to explore the use of this compound in other areas, such as catalysis and materials science.
合成方法
Sulfanilic acid, compd. with 2-aminoethanol (1:1) can be synthesized by the reaction of sulfanilic acid and 2-aminoethanol in a 1:1 molar ratio. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of around 100°C. The resulting compound is a white crystalline solid that is soluble in water and ethanol.
科学研究应用
Sulfanilic acid, compd. with 2-aminoethanol (1:1) has been studied for its potential applications in various fields of scientific research. It has been used as a reagent in the determination of nitrite and nitrate in water and food samples, as well as in the synthesis of metal complexes for catalytic and biological applications. Additionally, this compound has been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
15730-83-3 |
|---|---|
产品名称 |
Sulfanilic acid, compd. with 2-aminoethanol (1:1) |
分子式 |
C8H14N2O4S |
分子量 |
234.28 g/mol |
IUPAC 名称 |
4-aminobenzenesulfonic acid;2-aminoethanol |
InChI |
InChI=1S/C6H7NO3S.C2H7NO/c7-5-1-3-6(4-2-5)11(8,9)10;3-1-2-4/h1-4H,7H2,(H,8,9,10);4H,1-3H2 |
InChI 键 |
HGHYGRYUGKKTPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N |
其他 CAS 编号 |
15730-83-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



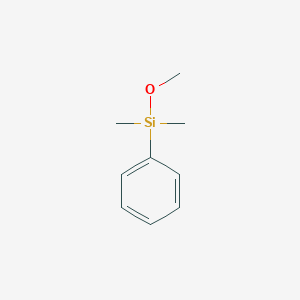
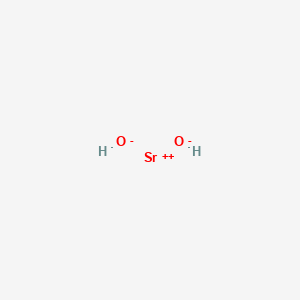
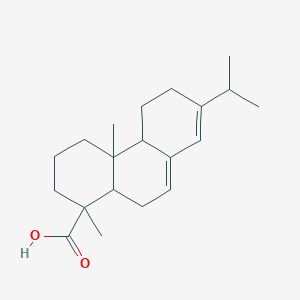
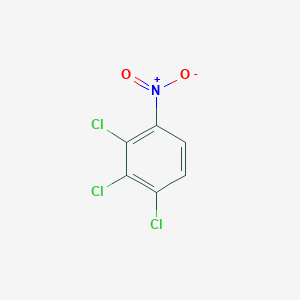
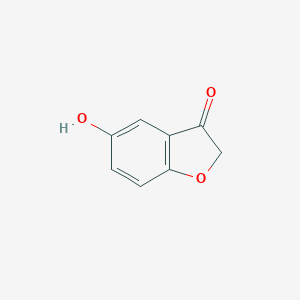
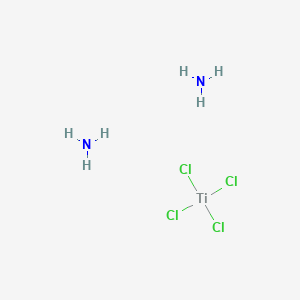
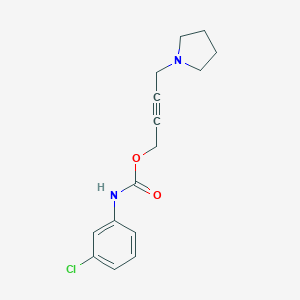
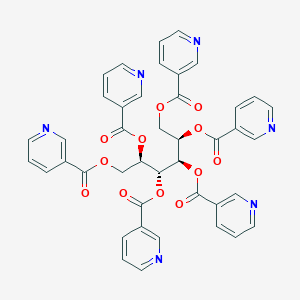

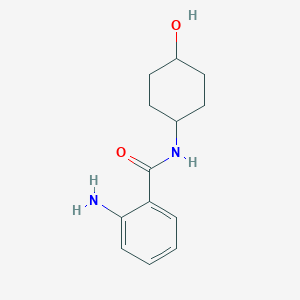
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)
